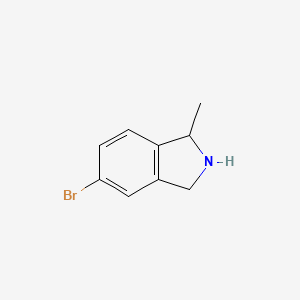

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

描述

Historical Trajectories and Foundational Concepts in Isoindole Chemical Research

The history of isoindole chemistry dates back more than a century. nih.govbeilstein-journals.org Isoindole is a heterocyclic organic compound consisting of a fused benzene (B151609) and pyrrole (B145914) ring system, making it a structural isomer of the more abundant indole (B1671886). nih.govwikipedia.org The parent 2H-isoindole is a highly reactive and unstable compound that is rarely encountered in the literature, in contrast to its more stable, reduced form, isoindoline (B1297411) (2,3-dihydro-1H-isoindole). nih.govwikipedia.org

Early research focused on understanding the fundamental structure and reactivity of this 10π-electron aromatic system. Unlike indole, isoindoles display significant bond length alternation, which is consistent with their description as pyrrole derivatives fused to a butadiene. wikipedia.org Much of the historical and commercial interest has been in substituted derivatives, such as phthalimide (B116566) (an isoindole-1,3-dione), which has two carbonyl groups on the heterocyclic ring. wikipedia.orgwikiwand.com The phthalimide structure gained notoriety in the late 1950s with the thalidomide (B1683933) tragedy, where the drug, used to treat morning sickness, led to severe birth defects. nih.govbeilstein-journals.org This event, while tragic, spurred significant developments in stereochemistry and drug safety regulations. Subsequent modifications to the phthalimide core have led to the successful development of drugs like lenalidomide (B1683929) and pomalidomide (B1683931) for treating multiple myeloma. nih.govbeilstein-journals.org

The synthesis of the core isoindole structure can be challenging. The parent compound was first prepared via flash vacuum pyrolysis of an N-substituted isoindoline. wikipedia.org Other methods have since been developed, including the dehydration of isoindoline-N-oxides and syntheses starting from precursors like xylylene dibromide. wikipedia.org

The Dihydroisoindole Ring System as a Privileged Scaffold in Contemporary Organic and Medicinal Chemistry Research

In the realm of drug discovery and medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds." These are structures that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich source for the development of new therapeutic agents. dntb.gov.ua The isoquinoline (B145761) and its related heterocyclic frameworks, including the dihydroisoindole (isoindoline) core, are widely recognized as privileged structures. rsc.orgresearchgate.net

The versatility of the dihydroisoindole scaffold stems from its rigid, yet three-dimensionally complex, structure which allows for the precise spatial orientation of various functional groups. This orientation is critical for effective interaction with the binding sites of proteins and other biological macromolecules. The isoindole framework is a key component of various natural products and synthetic pharmaceutical compounds. nih.govbeilstein-journals.org For instance, isoindole units are found in phthalocyanines, which are an important class of dyes. wikipedia.org

The ability to readily functionalize the dihydroisoindole ring at multiple positions allows chemists to create large libraries of diverse compounds. This chemical tractability makes the scaffold an excellent starting point for lead optimization in drug development programs. dntb.gov.ua Researchers have successfully developed a range of isoquinoline and isoindoline-based molecules with a wide spectrum of biological activities, including anticancer and antiepileptic properties. researchgate.netacs.org The indole nucleus itself is also considered a privileged structure, and its combination with other functionalities has led to many compounds with therapeutic potential. nih.gov

Strategic Importance and Research Rationale for Investigating Substituted Dihydroisoindoles: Focusing on 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

The investigation of substituted dihydroisoindoles is driven by the desire to fine-tune the properties of the privileged scaffold for specific applications. By introducing different substituents onto the core ring system, researchers can systematically alter a molecule's steric, electronic, and lipophilic characteristics. These modifications, in turn, influence the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its specific biological activity.

The compound This compound is a prime example of this strategic approach. The rationale for its synthesis and study lies in the predictable, yet potentially powerful, influence of its specific substituents:

The 5-Bromo Substitution: Halogenation, particularly bromination, is a common strategy in medicinal chemistry. The introduction of a bromine atom at the 5-position of the benzene ring portion of the scaffold has several important consequences. It significantly alters the electronic distribution of the ring system and increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. Furthermore, bromination is known to increase the biological activity of many compounds. beilstein-archives.org For example, 5-bromobrassinin, a synthetic derivative of an indole phytoalexin, has shown a better pharmacological profile and slower clearance than its non-brominated counterpart. beilstein-archives.org In studies on isoindolin-1-one (B1195906) derivatives as GABAA receptor modulators, a 5-bromo-substituted analogue showed significant activity, whereas the 6-bromo isomer was inactive, highlighting the critical role of substituent placement. acs.org

The 1-Methyl Substitution: The addition of a methyl group at the 1-position introduces a chiral center into the molecule. This is highly significant because biological systems are chiral, and different enantiomers of a drug can have vastly different activities and metabolic fates. The methyl group also provides a small, lipophilic substituent that can influence binding affinity through van der Waals interactions within a receptor pocket.

By combining these substitutions, researchers aim to create a novel chemical entity with potentially unique biological properties. The study of this compound allows for the exploration of structure-activity relationships (SAR) within this class of compounds, providing valuable data for the rational design of future therapeutic agents. Its existence is documented in chemical databases, with PubChem assigning the parent compound an ID of 18401809 and its hydrochloride salt a CAS number of 223595-18-4, indicating its relevance in chemical research. nih.gov

Data Tables

Table 1: Chemical Properties of this compound (Data sourced from computational estimates)

| Property | Value |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| IUPAC Name | This compound |

| Parent Compound CID | 18401809 nih.gov |

| Hydrochloride Salt CAS | 223595-18-4 nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1-methyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUCROBKAQWWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593410 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335428-62-1 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 1 Methyl 2,3 Dihydro 1h Isoindole and Its Stereoisomers

Stereoselective Synthetic Approaches to (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole

The development of stereoselective methods to access specific enantiomers of chiral molecules is a cornerstone of modern pharmaceutical synthesis. For (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole, a compound with a single stereocenter at the C1 position, several strategies can be conceptualized based on established asymmetric synthesis principles.

Chiral Auxiliary-Mediated Strategies in Bromination Reactions

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing stereoselectivity in a reaction before being cleaved from the product. In the context of synthesizing (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole, a chiral auxiliary could be appended to the nitrogen atom of a precursor molecule. While specific examples for this exact molecule are not prevalent in the literature, the general principle is well-established. For instance, (R)-1-phenylethylamine has been successfully employed as a chiral auxiliary in the diastereoselective synthesis of related tetrahydro-β-carboline derivatives. researchgate.net This approach involves the reduction of an imine moiety containing the chiral auxiliary, leading to the formation of diastereomeric products that can be separated. researchgate.net A similar strategy could be envisioned for the isoindole system, where a chiral auxiliary directs the stereochemical outcome of a key bond-forming step.

Lewis Acid-Catalyzed Bromination of Precursor Substrates

Lewis acids are frequently used to catalyze bromination reactions, enhancing the electrophilicity of the bromine source. nih.gov The bromination of indole (B1671886) derivatives often occurs at the C5 position. beilstein-archives.orgresearchgate.net In the synthesis of 5-bromo-substituted indoles, various brominating agents and Lewis acids can be employed. For example, the treatment of dimethyl indole-2,3-dicarboxylate with pyridinium (B92312) hydrobromide perbromide or bromine in the presence of a Lewis acid yields the 5-bromo derivative as the sole product. researchgate.net This selectivity is attributed to the electronic properties of the indole ring system.

For a precursor such as 1-methyl-2,3-dihydro-1H-isoindole, a direct bromination using a suitable bromine source like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a Lewis acid catalyst such as zirconium(IV) chloride could be explored. nih.gov The Lewis acid would activate the brominating agent, facilitating electrophilic aromatic substitution on the benzene (B151609) ring of the isoindole core.

Table 1: Hypothetical Lewis Acid-Catalyzed Bromination Conditions This table is a conceptual representation based on analogous reactions and is not derived from experimental data for the specific target molecule.

| Entry | Lewis Acid Catalyst | Brominating Agent | Solvent | Temperature (°C) | Putative Yield (%) |

| 1 | ZrCl₄ | DBDMH | Dichloromethane | Room Temp | High |

| 2 | AlCl₃ | NBS | 1,2-Dichloroethane | 0 to Room Temp | Moderate to High |

| 3 | FeBr₃ | Br₂ | Dichloromethane | 0 | Moderate |

Chloromethylation Reactions for Establishing the Dihydroisoindole Framework

Chloromethylation is a classic method for introducing a -CH₂Cl group onto an aromatic ring, which can then be used in subsequent cyclization reactions. organic-chemistry.org The synthesis of the dihydroisoindole framework can be achieved through intramolecular cyclization. While direct chloromethylation of a pre-brominated aromatic starting material is a plausible route, literature more commonly describes the construction of the heterocyclic ring followed by bromination.

A potential synthetic route could involve the chloromethylation of a suitable N-substituted bromobenzylamine derivative. The resulting chloromethyl group could then participate in an intramolecular cyclization to form the isoindole ring.

Base-Mediated Intramolecular Cyclization Protocols for Ring Closure

Intramolecular cyclization is a key step in the formation of many heterocyclic ring systems, including isoindoles. encyclopedia.pubrsc.org Base-mediated cyclization is a common strategy, often involving the deprotonation of a suitable precursor to generate a nucleophile that attacks an electrophilic center within the same molecule. For instance, the synthesis of various indole derivatives can be achieved through intramolecular cyclization of o-alkynyl anilines using a base. researchgate.net

In the context of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole, a plausible precursor would be an N-substituted 2-(bromomethyl)benzylamine derivative. Treatment with a suitable base would facilitate the intramolecular displacement of the bromide by the amine, leading to the formation of the isoindole ring.

Optimization of Reaction Kinetics and Yields: Catalyst Selection, Solvent Effects, Temperature Regimes, and Reaction Time Profiling

The efficiency of any synthetic protocol is highly dependent on the optimization of reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: For Lewis acid-catalyzed reactions, the strength of the Lewis acid can significantly impact the reaction rate and selectivity. nih.gov For base-mediated cyclizations, the choice of base (e.g., inorganic vs. organic, strong vs. weak) is critical.

Temperature Regimes: Temperature control is crucial for managing reaction kinetics and minimizing side reactions. Some reactions may require cooling to control exothermicity, while others may need heating to overcome activation barriers.

Reaction Time Profiling: Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for maximizing yield and minimizing by-product formation.

Systematic optimization of these parameters is crucial for developing a robust and efficient synthesis of this compound. researchgate.netufms.br

Exploratory Synthetic Pathways Towards this compound Derivatives

The development of synthetic routes to derivatives of this compound is important for exploring structure-activity relationships in drug discovery programs. Various synthetic strategies can be employed to introduce functional groups at different positions of the isoindole core.

One approach involves the modification of a pre-existing this compound scaffold. For instance, the nitrogen atom of the isoindole can be functionalized through alkylation or acylation reactions. Another strategy involves the synthesis of derivatives starting from different precursors. For example, using a substituted aniline (B41778) in the initial steps of the synthesis could lead to derivatives with various substituents on the aromatic ring. acs.org The synthesis of 5-bromo-1H-indole-2,3-dione derivatives has been achieved through alkylation and subsequent 1,3-dipolar cycloaddition reactions, showcasing the potential for creating diverse heterocyclic systems. researchgate.netimist.ma

Halogen-Lithium Exchange Strategies in Dihydroisoindole Synthesis

Halogen-lithium exchange is a powerful and widely utilized organometallic reaction for creating carbon-lithium bonds from organic halides. numberanalytics.comwikipedia.org This transformation is particularly effective for converting aryl bromides into highly reactive organolithium species, which can then undergo intramolecular reactions to form cyclic structures. The exchange is typically rapid, often occurring at very low temperatures to prevent side reactions. wikipedia.orgharvard.edu

In the context of dihydroisoindole synthesis, this strategy often involves a precursor such as an o-bromobenzyl derivative. For the synthesis of a 1-methyl substituted isoindole, a suitable precursor would be a 1-(o-bromophenyl)ethylamine derivative. The bromine atom on the aromatic ring can be exchanged with lithium using an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The resulting aryllithium intermediate can then undergo an intramolecular cyclization by attacking an electrophilic site on the side chain, leading to the formation of the dihydroisoindole ring.

A key advantage of this method is its efficiency and the ability to proceed under mild conditions. researchgate.net The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates. wikipedia.org The choice of alkyllithium reagent and solvent system is critical and can influence the reaction's success. For instance, using two equivalents of t-BuLi is common, where the first equivalent performs the exchange and the second reacts with the resulting t-BuBr. harvard.edu Research has demonstrated the synthesis of 2,3-dihydro-1H-isoindole-1-thiones from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes via a bromine-lithium exchange followed by intramolecular cyclization. researchgate.net While this produces a thione at the 1-position, it establishes the core dihydroisoindole structure which can be further modified.

| Reaction Type | Reagent | Substrate Type | Key Feature |

| Halogen-Lithium Exchange | n-BuLi or t-BuLi | Aryl Bromides/Iodides | Rapid exchange at low temperatures. wikipedia.orgharvard.edu |

| Intramolecular Cyclization | Organolithium intermediate | 1-Bromo-2-(isothiocyanatoalkyl)benzenes | Forms isoindole-1-thiones. researchgate.net |

| Grignard Intermediate | i-PrMgCl / n-BuLi | Bromoheterocycles with acidic protons | Tolerates N-H and O-H groups. nih.gov |

1,3-Dipolar Cycloaddition Reactions in the Construction of Related Isoindole Scaffolds

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. researchgate.net This method involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of isoindole scaffolds, azomethine ylides are commonly employed as the 1,3-dipole. These ylides can be generated in situ, for example, through the decarboxylative condensation of an α-amino acid with an isatin (B1672199) derivative or an aldehyde. mdpi.com

While not a direct route to this compound, this strategy is highly effective for building the core isoindole ring system, which can then be modified. For instance, research has shown the synthesis of benzo[f]isoindole-1,3-dicarboxylates through an I2-induced 1,3-dipolar cycloaddition of quinones and N-substituted amino esters. acs.orgnih.gov This highlights the method's utility in constructing fused isoindole systems.

Another relevant application involves the reaction of isatin-derived azomethine ylides with various dipolarophiles to create functionalized spirooxindoles containing a pyrrolidinyl (related to dihydroisoindole) ring. mdpi.com A study on the synthesis of new 5-bromo-1H-indole-2,3-dione derivatives utilized 1,3-dipolar cycloaddition reactions involving alkylated 5-bromoisatin, demonstrating the compatibility of this reaction with brominated precursors. researchgate.net The reaction between an azomethine ylide generated from a substituted benzaldehyde (B42025) and an N-methylated α-amino acid with a suitable dipolarophile could theoretically lead to the desired 1-methylated dihydroisoindole ring system.

| 1,3-Dipole Source | Dipolarophile | Product Scaffold | Key Findings |

| Isatins + α-Amino Acids | Maleimides | N-fused Pyrrolidinyl Spirooxindoles | High yields and excellent diastereoselectivities. mdpi.com |

| Quinones + N-Substituted Amino Esters | (Internal) | Benzo[f]isoindole-1,3-dicarboxylates | Iodine-induced one-pot synthesis. acs.orgnih.gov |

| α-Azido carbonyl compounds | Tethered alkene | Isoindoles | Two-step sequence via intramolecular cycloaddition. thieme-connect.com |

| Alkylated 5-bromoisatin | Various | Heterocyclic systems from 5-bromoisatin | Demonstrates compatibility with brominated substrates. researchgate.net |

Cyclization Reactions from Phthalimide (B116566) Precursors

Phthalimides are versatile precursors for the synthesis of nitrogen-containing heterocycles, including isoindolinones and dihydroisoindoles. The synthesis typically begins with the reaction of phthalic anhydride (B1165640) or a substituted derivative with an amine. researchgate.netnih.gov For the target molecule, a 4-bromophthalic anhydride would be the logical starting material.

The core of this strategy involves the reduction of one or both carbonyl groups of the phthalimide ring. A partial reduction can lead to a phthalimidine (an isoindolinone), which can be further reduced to the corresponding dihydroisoindole. To introduce the 1-methyl group, a Grignard reagent, such as methylmagnesium bromide (MeMgBr), can be added to one of the phthalimide carbonyls. This creates a hydroxylactam intermediate. Subsequent reduction of the remaining amide carbonyl and dehydration/hydrogenolysis of the hydroxyl group yields the 1-methyl-2,3-dihydro-1H-isoindole skeleton.

Various synthetic protocols exist for N-substituted phthalimides, which are often prepared by heating a phthalic anhydride with an amine or by reacting potassium phthalimide with an alkyl halide. nih.govmdpi.com The cyclization to form macrocyclic structures containing the indole and maleimide (B117702) moieties has also been explored, showcasing the versatility of imide chemistry in complex syntheses. nih.gov The reduction of the phthalimide moiety is a critical step. For example, the synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles has been achieved through the reduction of precursor acids with zinc dust in hydrochloric acid, followed by decarboxylation. mdpi.com This demonstrates that reductive cyclization and modification strategies are well-established for related indole systems.

| Starting Material | Key Reagent(s) | Intermediate(s) | Final Product Type |

| Phthalic Anhydride + Amine | Heat or coupling agents | N-Substituted Phthalimide | Phthalimide derivatives. researchgate.netnih.gov |

| N-Substituted Phthalimide | Grignard Reagent (e.g., MeMgBr) | Hydroxylactam | 1-Alkyl-3-hydroxyisoindolin-1-one |

| Hydroxylactam | Reducing Agents (e.g., LiAlH4, H2/Pd) | - | 1-Alkyl-2,3-dihydro-1H-isoindole |

| Potassium Phthalimide | Geranyl Bromide | N-geranylphthalimide | Terpene-functionalized phthalimide. mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 1 Methyl 2,3 Dihydro 1h Isoindole

Nucleophilic Substitution Reactions at the Bromine Atom on the Isoindole Moiety

The bromine atom attached to the benzene (B151609) ring of the isoindole moiety is a key functional group that allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. While studies focusing specifically on 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole are not extensively detailed in published literature, the reactivity of the aryl bromide is well-established and can be inferred from reactions performed on closely related 5-bromo-isoindolin-1-one scaffolds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this transformation. In these reactions, the aryl bromide is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-5 position. For instance, the coupling of a 5-bromo-isoindolin-1-one derivative with a boronate ester can be achieved using a catalyst system like PdCl2(dppf) with potassium acetate (B1210297) (KOAc) as the base in a solvent such as 1,4-dioxane. Similarly, coupling with various boronic acids can be accomplished using catalysts like Pd2(dba)3 with a phosphine (B1218219) ligand (e.g., X-Phos) and a base like potassium phosphate (B84403) (K3PO4).

These reactions proceed via a well-understood catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a 5-Bromo-Isoindole Core

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 5-Bromo-isoindole derivative | Pinacol borane (B79455) (B(pin)2) | PdCl2(dppf)·DCM | KOAc | 1,4-Dioxane | 5-Borylated isoindole |

Electrophilic Aromatic Substitution Pathways on the Brominated Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of EAS on the this compound ring is directed by the existing substituents: the bromine atom and the fused N-alkylated aniline (B41778) moiety.

Considering the structure of this compound, the positions available for substitution are C-4, C-6, and C-7.

Position C-4: This position is ortho to the activating amino group and ortho to the deactivating bromo group.

Position C-6: This position is para to the activating amino group.

Position C-7: This position is meta to the bromo group and adjacent to the fused ring junction.

The powerful activating and directing effect of the amino group is expected to dominate, making positions C-4 and C-6 the most probable sites for electrophilic attack. The steric hindrance from the adjacent methyl-substituted pyrrolidine (B122466) ring might slightly influence the ratio of C-4 to C-6 substitution. Common EAS reactions like nitration (using HNO3/H2SO4), halogenation (using Br2/FeBr3), and Friedel-Crafts acylation (using RCOCl/AlCl3) would be expected to yield primarily the 4- and 6-substituted products.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 5-Bromo-1-methyl-4-nitro-2,3-dihydro-1H-isoindole and 5-Bromo-1-methyl-6-nitro-2,3-dihydro-1H-isoindole |

| Bromination | Br2, FeBr3 | 4,5-Dibromo-1-methyl-2,3-dihydro-1H-isoindole and 5,6-Dibromo-1-methyl-2,3-dihydro-1H-isoindole |

Reactivity of the Nitrogen and Bridged Carbon Centers in the Dihydroisoindole Core

The heterocyclic portion of the molecule contains a nucleophilic secondary amine (N-2) and a chiral center at the bridged carbon (C-1), which are sites for further synthetic elaboration.

Condensation Reactions with Amine and Alcohol Nucleophiles

The secondary amine nitrogen in the 2,3-dihydro-1H-isoindole ring is nucleophilic and readily undergoes reactions with a variety of electrophiles. These condensation and alkylation reactions are fundamental for building more complex derivatives.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides in the presence of a base or arylated through metal-catalyzed cross-coupling reactions. For example, N-arylation of similar isoindolinone structures has been achieved using aryl halides with a copper(I) iodide (CuI) catalyst and a ligand such as N,N'-dimethylethane-1,2-diamine.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding N-acyl derivatives.

Protection: The nitrogen can be protected with common protecting groups to prevent its reactivity in subsequent synthetic steps. A notable example is the reaction with trityl chloride to form 5-bromo-1-methyl-2-trityl-2,3-dihydro-1H-isoindole.

While direct condensation with simple alcohols is generally not facile, activation of the alcohol (e.g., as a tosylate) or the use of Mitsunobu conditions could potentially achieve N-alkylation.

Table 3: Examples of Condensation Reactions at the Isoindole Nitrogen

| Reaction Type | Electrophile | Catalyst/Base | Product |

|---|---|---|---|

| N-Arylation | Aryl Iodide | CuI, N,N'-dimethylethane-1,2-diamine, Cs2CO3 | 2-Aryl-5-bromo-1-methyl-2,3-dihydro-1H-isoindole |

| N-Alkylation | Alkyl Bromide | K2CO3 | 2-Alkyl-5-bromo-1-methyl-2,3-dihydro-1H-isoindole |

| N-Acylation | Acetyl Chloride | Triethylamine | 2-Acetyl-5-bromo-1-methyl-2,3-dihydro-1H-isoindole |

Intramolecular Cyclization Reactions Forming Fused Heterocyclic Architectures

The isoindole core serves as a valuable template for constructing polycyclic heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve first attaching a suitable side chain to the isoindole nitrogen, followed by a ring-closing step.

A prominent example of this strategy is the synthesis of isoindolo[1,2-a]isoquinolinones. In this approach, a 2-(2-arylethyl) side chain is first installed on the nitrogen of an isoindolinone precursor. The subsequent intramolecular cyclization, often promoted by a Lewis acid like titanium tetrachloride (TiCl4), proceeds via an electrophilic attack from the aryl group of the side chain onto the isoindole ring, likely at the C-7a position, to form a new six-membered ring. This type of reaction is a powerful tool for generating complex, fused architectures from relatively simple isoindole starting materials. Similar strategies involving radical cyclizations can also be envisioned to form new rings.

Table 4: Intramolecular Cyclization to Form a Fused Heterocycle

| Starting Material Type | Reagents for Cyclization | Product Core Structure | Reaction Class |

|---|

Pharmacological and Biological Research Inquiries into 5 Bromo 1 Methyl 2,3 Dihydro 1h Isoindole and Analogous Dihydroisoindole Structures

Investigation of Therapeutic Potential within Medicinal Chemistry

The unique structural and electronic properties of the dihydroisoindole ring system make it a versatile starting point for the development of novel therapeutic agents. Researchers have modified this core to create extensive libraries of compounds for screening against various diseases.

The isoindoline (B1297411) skeleton is a fundamental building block in the synthesis of a variety of commercial drugs used for treating conditions like hypertension, inflammation, and cancer. mdpi.com Its structural rigidity and synthetic accessibility make it an attractive intermediate for creating complex molecules with specific pharmacological profiles. The process often involves the construction of the isoindoline core, followed by the addition of various functional groups to optimize binding to biological targets. mdpi.com

For instance, the synthesis of drugs like Chlorisondamine, a ganglionic blocking agent, utilizes an isoindoline intermediate which is subsequently methylated. mdpi.com While not directly linked to 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole, the development of advanced antibacterial agents, including some quinolone derivatives, often relies on heterocyclic amine intermediates. Research into novel antibacterial agents has explored isoquinoline (B145761) derivatives, which share a related bicyclic nitrogen-containing structure, demonstrating activity against fluoroquinolone-resistant bacteria. mdpi.com The isoindole and isoindoline frameworks continue to be integral to the development of new pharmaceutical compounds, highlighting their importance as key intermediates in medicinal chemistry. mdpi.comresearchgate.net

Derivatives of the isoindoline scaffold have shown significant promise in the field of neuroscience, particularly in modulating the activity of γ-aminobutyric acid type A (GABA-A) receptors. acs.orgnih.gov These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS) and are crucial targets for drugs treating epilepsy, anxiety, and other neurological conditions. acs.orgnih.govdundee.ac.uk

A notable study identified a series of isoindolin-1-one (B1195906) derivatives as potent positive allosteric modulators (PAMs) of GABA-A receptors. Within this series, a 5-bromo-substituted analogue (compound 23) demonstrated significant efficacy, showing comparable activity to the parent hit compound. acs.org This finding underscores the potential of bromo-substituted isoindolinones in the development of novel antiepileptic drugs. The research highlighted that specific substitutions on the isoindolin-1-one ring are critical for activity; for example, moving the bromine to the 6-position resulted in a complete loss of modulatory effect. acs.org Further computational and in vivo studies on 2-(isoindolin-2-yl) esters derived from amino acids have also explored their potential to target GABA-A receptors for anticonvulsant therapy, reinforcing the value of the isoindoline scaffold in CNS drug discovery. mdpi.com

| Compound | Structure Description | GABA-A Receptor Subtype | EC₅₀ (μM) |

|---|---|---|---|

| Compound 23 | 5-Bromo-substituted isoindolin-1-one analogue | α1β2γ2 | 0.96 |

| Compound 23 | 5-Bromo-substituted isoindolin-1-one analogue | α2β2γ2 | 1.98 |

The isoindoline structure has been investigated as a scaffold for developing new anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.govnih.gov Several studies have focused on creating isoindoline hybrids and derivatives that can selectively inhibit these enzymes.

One study detailed the design and synthesis of novel isoindoline hybrids that were evaluated as COX-2 inhibitors. nih.gov Six of these derivatives showed moderate inhibitory activity against COX-2, with IC₅₀ values close to the standard drug, celecoxib. nih.gov Another research effort synthesized 1,3-dioxoisoindoline derivatives based on the structure of thalidomide (B1683933) and found that while the primary amide structure showed COX-1 selectivity, converting it to secondary or tertiary amides favored COX-2 selectivity. nih.gov Similarly, isoindoline-1,3-dione derivatives have been synthesized and shown to possess good inhibitory activity against COX enzymes. researchgate.net These findings indicate that the isoindoline core is a viable template for creating potent and potentially selective anti-inflammatory drugs.

| Compound Class | Number of Derivatives Tested | IC₅₀ Range for COX-2 (μM) | Reference |

|---|---|---|---|

| Isoindoline Hybrids (Oxime, Hydrazone, etc.) | 6 | 0.11 - 0.18 | nih.gov |

| 1,3-Dihydro-2H-indolin-2-one Derivatives | 3 | 2.35 - 3.34 | mdpi.com |

The isoindole and isoindoline skeletons are featured in a variety of compounds investigated for their potential to inhibit cancer cell growth. nih.govnih.gov Research has shown that derivatives of these scaffolds can induce apoptosis (programmed cell death) and arrest the cell cycle in various human tumor cell lines. nih.gov

For example, a series of aza-isoindolo and isoindolo-azaquinoxaline derivatives were synthesized and screened for antiproliferative activity against a panel of 60 human tumor cell lines. The most active compounds demonstrated significant growth inhibition, with pGI₅₀ values (the negative log of the molar concentration causing 50% growth inhibition) between 7.09 and 7.27. nih.gov Another study synthesized a range of isoindole and benzimidazoisoindole derivatives and evaluated their antiproliferative effects. Several compounds exhibited good activity against lung, colon, ovarian, and liver cancer cell lines. nih.gov These studies highlight the potential of the isoindole framework as a basis for the development of new anticancer agents.

| Compound ID | Derivative Class | Cancer Cell Line | Growth Inhibition (%) at 10 μM |

|---|---|---|---|

| 6zc | Pyrrolopyrazine | Lung (NCl H-522) | 69 |

| 7zd | Benzimidazopyrrolopyrazine | Lung (NCl H-522) | 75 |

| 6ye | Isoindole | Colon (HCT-15) | 70 |

| 7xd | Benzimidazoisoindole | Colon (HCT-15) | 71 |

| 6xc | Isoindole | Ovary (PA-1) | 72 |

| 7zc | Benzimidazopyrrolopyrazine | Ovary (PA-1) | 69 |

| 6yb | Isoindole | Liver (HepG-2) | 71 |

Isoindole and its related structures have been the focus of research aimed at discovering new antimicrobial agents to combat the growing problem of antibiotic resistance. researchgate.net Several isoindole derivatives have demonstrated efficacy against a range of bacteria, including multidrug-resistant strains. mdpi.comresearchgate.net

The mechanisms of action for these compounds are varied. For example, a new class of alkynyl isoquinoline compounds showed strong bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies suggest these compounds work by disrupting both cell wall and nucleic acid biosynthesis. mdpi.com Another study of a tetrahydroisoquinoline derivative against Pseudomonas aeruginosa found that it downregulated the expression of proteins crucial for membrane integrity and the synthesis of virulence factors. The inhibition of essential bacterial enzymes is another common mechanism. mdpi.com The broad potential for derivatization of the isoindole core allows for the targeting of various bacterial processes, making it a promising scaffold for novel antibiotic development. researchgate.net

The isoindole scaffold is of significant interest in antiviral research, particularly in the development of drugs to treat Human Immunodeficiency Virus (HIV). researchgate.netresearchgate.net One of the key strategies in modern anti-HIV therapy is to block the virus from entering host immune cells. researchgate.netnih.gov HIV-1 often uses the C-C chemokine receptor 5 (CCR5) as a co-receptor to gain entry into cells like T-lymphocytes. nih.govmdpi.com

Small-molecule CCR5 antagonists can bind to this receptor, stabilizing it in a conformation that prevents the HIV envelope from interacting with it, thereby blocking viral entry and replication. mdpi.com The isoindole framework has been identified as a structurally important starting point for designing such inhibitors. researchgate.netresearchgate.net For example, research on conformationally constrained isoindol-1-one ring systems showed they could act as selective inhibitors of HIV integrase, another crucial viral enzyme. researchgate.net The ability to modify the isoindole structure allows for the development of potent and specific antiviral agents that can target different stages of the viral life cycle, with CCR5 antagonism being a particularly promising avenue. researchgate.netnih.gov

Nootropic, Anxiolytic, and Sedative Effects in Preclinical Models

While specific preclinical data on the nootropic, anxiolytic, and sedative effects of this compound is not extensively detailed in publicly available research, studies on analogous structures provide significant insights into the potential activities of this compound class.

Nootropic Effects: Research into 2,3-dihydro-1H-isoindol-1-one derivatives structurally related to the nootropic drug piracetam (B1677957) has demonstrated cognitive-enhancing properties in passive avoidance tests in mice. researchgate.net Certain synthesized diastereoisomers were found to be as potent as piracetam in reversing scopolamine-induced amnesia, establishing these isoindolinone derivatives as a new class of nootropic compounds. researchgate.net The collective findings from studies on various nootropics in preclinical models suggest that targeting molecular mechanisms like neurotrophin signaling can be a successful strategy for improving learning and memory. nih.gov

Anxiolytic and Sedative Effects: The anxiolytic and sedative potential of the broader isoindole family has been explored through related compounds. For instance, DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole), a non-hallucinogenic ibogamine (B1202276) analog, has demonstrated significant anxiolytic and sedative-like activities in mouse models. nih.gov These effects were dose-dependent, with lower doses producing anxiolytic activity in tests like the elevated O-maze and higher doses inducing sedation. nih.gov The mechanism for these effects was linked to the activation of 5-HT₂A receptors. nih.gov Preclinical animal models, such as the elevated plus maze and hole-board test, are standard tools for evaluating the anxiolytic and sedative properties of novel chemical entities. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For dihydroisoindole derivatives, these studies have elucidated how molecular modifications influence interactions with biological targets.

The Influence of Substituent Variations on Biological Target Interactions

The position and nature of substituents on the isoindole core are critical determinants of pharmacological activity. A key example is seen in the discovery of isoindolin-1-one derivatives as positive allosteric modulators (PAMs) of GABA-A receptors. acs.org

In this research, the placement of a bromine atom on the isoindolin-1-one scaffold was found to be critical for activity. The 5-bromo-substituted analog (compound 23) exhibited notable PAM activity on both α1β2γ2 and α2β2γ2 GABA-A receptor subtypes, with EC₅₀ values of 0.96 μM and 1.98 μM, respectively. acs.org In stark contrast, shifting the bromine to the 6-position (compound 22) resulted in a complete loss of activity. acs.org This highlights a stringent regiochemical requirement for interaction with the receptor.

Similarly, SAR studies on isoindoline-1,3-dione derivatives as acetylcholinesterase (AChE) inhibitors revealed that the electronic properties of substituents on an attached benzylpiperazine ring significantly impact potency. Electron-withdrawing groups such as chlorine (Cl), fluorine (F), and nitro (NO₂) at the ortho or para positions of the phenyl ring generally led to higher inhibitory activity. nih.gov For example, a derivative with an ortho-chloro substituent showed the highest potency in its series. nih.gov

These findings underscore the importance of systematic substituent variation in the rational design of new therapeutic agents based on the isoindole scaffold. nih.govmdpi.com

Conformational Analysis and Pharmacophore Modeling in Rational Drug Design

Rational drug design leverages computational techniques like conformational analysis and pharmacophore modeling to predict how a molecule will bind to a target, thereby guiding synthetic efforts. nih.gov

Conformational Analysis: This process explores the energetically accessible three-dimensional shapes (conformations) of a molecule. Methods like molecular mechanics (using force fields such as MMFF94s) and quantum chemical calculations (ab initio methods) are employed to generate and rank these conformations. sciforum.net For example, a study on an indoline-thiosemicarbazone derivative used these techniques to identify low-energy conformers, finding a planar indole (B1671886)–thiosemicarbazone moiety and a chair shape for an attached piperidine (B6355638) ring, which was consistent with its X-ray crystal structure. sciforum.net

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) a molecule must possess to interact with a specific biological target. In the development of GABA-A PAMs, a hit compound with a 1H-indene-1,3(2H)-dione scaffold served as the starting point for optimization. acs.org Computational workflows often use pharmacophore databases and target prediction servers to screen compound libraries against known biological targets, helping to prioritize molecules for in vitro testing and identify new potential applications for existing compounds. scispace.com For isoindoline-1,3-dione derivatives investigated as antimycobacterial agents, Density Functional Theory (DFT) studies and molecular dynamics simulations were used to understand their reactivity and stability as inhibitors of the InhA enzyme. semanticscholar.org These computational approaches are integral to modern drug discovery, allowing for the efficient design of molecules with improved potency and selectivity.

Mechanisms of Biological Action and Receptor Interaction Research

Investigating the molecular mechanisms of a compound is key to understanding its therapeutic potential and potential side effects. Research on dihydroisoindole analogs has focused on enzyme inhibition and the identification of specific molecular targets.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase and Butyrylcholinesterase)

A prominent area of investigation for isoindole-related structures is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov

Several studies have shown that derivatives of isoindoline-1,3-dione are effective inhibitors of both AChE and BuChE. nih.govnih.gov The inhibitory potency, often measured as the half-maximal inhibitory concentration (IC₅₀), varies significantly based on the specific molecular structure. For instance, certain N-(p-substitutedphenyl) phthalimides (a related isoindole structure) showed higher BChE inhibition than the standard drug Galantamine. nih.gov In another study, a series of isoindoline-1,3-dione derivatives produced compounds with IC₅₀ values as low as 1.12 μM against AChE. nih.gov The substitution pattern plays a key role in determining not only the potency but also the selectivity for AChE versus BuChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindole Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione derivative I | AChE | 1.12 | nih.gov |

| Isoindoline-1,3-dione derivative III | BuChE | 21.24 | nih.gov |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | AChE | 0.91 | nih.gov |

| N-(p-substitutedphenyl) phthalimide (B116566) (3a) | AChE | 13.13 µg/mL | nih.gov |

| N-(p-substitutedphenyl) phthalimide (3b) | AChE | 9.59 µg/mL | nih.gov |

| N-(p-substitutedphenyl) phthalimides (general) | BuChE | 6.84-13.60 µg/mL | nih.gov |

| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (4a) | AChE | 18.2 | nih.gov |

| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide (4a) | BuChE | 9.2 | nih.gov |

Exploration of Biological Pathways and Molecular Target Identification

Identifying the direct molecular targets of a compound is a critical step in drug discovery. nih.gov For dihydroisoindole derivatives, research has pointed to specific receptor interactions and implicated distinct biological pathways.

As previously mentioned, SAR studies have definitively identified GABA-A receptors as a molecular target for a series of 5-bromo-isoindolin-1-one derivatives, implicating the GABAergic pathway in their mechanism of action. acs.org The cholinergic pathway is also a clear area of interest, given the potent inhibition of AChE and BuChE by numerous isoindoline-1,3-dione derivatives. nih.gov

Modern target identification relies on a combination of computational and experimental methods. nih.gov

Computational Prediction: In silico workflows can map a compound's structure to pharmacophore databases and use algorithms (e.g., SEA, SwissTargetPrediction) to predict potential protein targets. scispace.com

Affinity-Based Methods: These techniques use a chemically modified version of the small molecule (e.g., attached to a bead) to "pull down" its binding partners from a cell lysate for identification via mass spectrometry. nih.govnih.gov

Label-Free Methods: Approaches like Drug Affinity Responsive Target Stability (DARTS) exploit the fact that a protein becomes more stable and resistant to degradation when bound to a small molecule. This allows for the identification of targets without chemically altering the compound of interest. researchgate.net

Through these approaches, the biological space of dihydroisoindole structures is continually being explored, moving from broad pharmacological effects to a precise understanding of their interactions with specific proteins and pathways.

Advanced Spectroscopic and Computational Methodologies in Research on 5 Bromo 1 Methyl 2,3 Dihydro 1h Isoindole

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to elucidating the structure of chemical compounds. For 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its identity and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not available in the surveyed literature, its ¹H and ¹³C NMR spectra can be reliably predicted.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The aliphatic region would contain signals for the methyl group, the methine proton at position 1, and the two diastereotopic protons of the methylene (B1212753) group at position 3.

¹³C NMR: The carbon NMR spectrum would reveal nine distinct signals, one for each unique carbon atom in the structure. The chemical shifts would differentiate between the aromatic carbons (with the carbon attached to the bromine atom being significantly shielded), the aliphatic carbons of the isoindole core, and the methyl group carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

¹H NMR (Predicted)| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ | ~1.3-1.5 | Doublet (d) | 3H |

| H-1 | ~4.2-4.4 | Quartet (q) | 1H |

| H-3 | ~4.0-4.3 | Multiplet (m) | 2H |

| Aromatic H | ~7.0-7.4 | Multiplet (m) | 3H |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~18-22 |

| C-1 | ~60-65 |

| C-3 | ~52-56 |

| Aromatic C-Br | ~115-120 |

| Aromatic CH | ~122-130 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The predicted IR spectrum for this compound would display several characteristic absorption bands confirming its key structural components.

Key expected absorption bands include:

N-H Stretch: A moderate, somewhat broad peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ for the methyl and methylene groups.

Aromatic C=C Stretch: One or more sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3400 |

| Aromatic C-H | C-H Stretch | 3010 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

The molecular formula of the compound is C₉H₁₀BrN. The key feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion would appear as a pair of peaks of nearly equal intensity (M⁺ and M+2).

The primary fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the C-1 position, resulting in a stable benzylic cation. This would produce a fragment at M-15.

Benzylic Cleavage: Cleavage of the C1-N bond can also occur, leading to other characteristic fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted m/z Value | Notes |

|---|---|---|

| Molecular Ion [M]⁺ | 211/213 | Appears as a 1:1 doublet due to ⁷⁹Br/⁸¹Br isotopes. |

Solid-State Structural Analysis via X-ray Diffraction and Electron-Density Mapping

Solid-state analysis provides definitive information on the three-dimensional arrangement of atoms in a crystalline sample and the nature of the chemical bonds.

Crystal Structure Determination and Molecular Conformation Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. However, no published crystal structure for this compound could be located in the Cambridge Structural Database or other public repositories.

If a crystal structure were determined, it would provide precise data on bond lengths, bond angles, and torsion angles. This would allow for an unambiguous determination of the molecule's conformation. The five-membered dihydroisoindole ring is not planar and would be expected to adopt a puckered conformation, likely an "envelope" or "twist" form, to minimize steric strain. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group or π-π stacking of the aromatic rings, which govern the crystal packing.

Topological Analysis of Electron-Density Distributions for Bond Characterization

This advanced computational technique, often performed using Quantum Theory of Atoms in Molecules (QTAIM), analyzes the electron density distribution derived from high-resolution X-ray diffraction data. This analysis allows for a quantitative characterization of chemical bonds.

As no experimental X-ray diffraction data is available, a topological analysis of electron density has not been performed for this compound. Such an analysis would involve locating the bond critical points (BCPs) for each covalent bond and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. This would provide deep insights into the nature of the C-C, C-N, C-H, and C-Br bonds, distinguishing their degree of covalent versus ionic character and identifying any weak non-covalent interactions that contribute to the stability of the molecular structure.

Hirshfeld Surface Analysis for Mapping Intermolecular Interaction Landscapes

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, researchers can gain detailed insights into the nature and strength of intermolecular contacts that stabilize the crystal packing.

For halogenated heterocyclic compounds similar to this compound, Hirshfeld surface analysis elucidates the role of various weak interactions, such as hydrogen bonds and halogen bonds. The analysis generates a three-dimensional surface colored according to normalized contact distance (dnorm), where red spots indicate close contacts (strong interactions like hydrogen bonds), white areas represent van der Waals contacts, and blue regions signify longer, weaker contacts. researchgate.netnih.gov

The table below presents typical findings from Hirshfeld surface analyses of structurally related bromo-heterocyclic compounds, illustrating the types of data obtained.

| Compound | Interaction Type | Contribution (%) | Reference |

|---|---|---|---|

| ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate | H···H | 33.1 | nih.gov |

| O···H/H···O | 16.3 | ||

| N···H/H···N | 12.1 | ||

| Br···H/H···Br | 11.5 | ||

| C···H/H···C | 10.6 | ||

| 4,5-dibromo-6-methyl-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one | H···H | 43.0 | nih.gov |

| Br···H/H···Br | 21.1 | ||

| C···H/H···C | 12.4 | ||

| O···H/H···O | 11.9 |

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov For compounds like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict a wide range of molecular properties. nih.govresearchgate.net These studies begin with geometry optimization to find the lowest energy conformation of the molecule. nih.gov

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. najah.eduasrjetsjournal.org

Global reactivity descriptors, which provide quantitative measures of chemical reactivity, can also be calculated from the HOMO and LUMO energies. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. asrjetsjournal.orgmdpi.com

The table below shows representative global reactivity descriptors calculated via DFT for a related compound, illustrating the type of data used to predict the chemical behavior of this compound.

| Parameter | Symbol | Formula | Typical Calculated Value (eV) | Reference |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.82 | nih.govasrjetsjournal.org |

| LUMO Energy | ELUMO | - | -2.58 | |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.24 | |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.70 | |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.12 | |

| Electrophilicity Index | ω | χ2 / (2η) | 5.21 |

Molecular Docking and Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. mdpi.com This method is instrumental in drug discovery for screening virtual libraries and prioritizing compounds for synthesis. For isoindole derivatives, docking studies can identify potential biological targets and elucidate the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand-protein complex. d-nb.infosemanticscholar.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. semanticscholar.org MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. The Automated Topology Builder (ATB) and Repository can be used to develop the necessary molecular force fields for such simulations. uq.edu.au

Research on structurally similar 5-bromoindole (B119039) derivatives has utilized molecular docking to explore their potential as inhibitors of various enzymes, such as VEGFR-2 tyrosine kinase. d-nb.info These studies report binding energies, typically in kcal/mol, and detail the specific amino acid residues involved in the interaction.

The following table summarizes representative molecular docking results for a related bromoindole derivative, showcasing the data generated to assess ligand-target interactions.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | VEGFR Tyrosine Kinase | -8.76 | Asp1046, Leu889, Ile888, Leu1019, Val848, Leu1035, Ala866 | d-nb.info |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | -8.02 | Asp1046, Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, Cys1045, Leu889 | ||

| 5-bromo-N'-(furan-2-ylmethylene)-1H-indole-2-carbohydrazide | -7.78 | Asp1046, Cys1045, Phe918, Ala866, Leu840, Leu1035, Val848, Cys919 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series are responsible for the observed differences in their biological effects. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities (e.g., IC₅₀ values) is assembled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, or hydrophobic properties), are calculated for each molecule in the set. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. nih.gov

Once validated, a QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.gov For a compound like this compound, a QSAR model developed for a series of related isoindole derivatives could predict its potential bioactivity against a specific target. An example of a QSAR model equation for anti-tuberculosis agents is:

Log IC₅₀ = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9 nih.gov

In this model, qC1, qC4, and qC9 represent electronic descriptors (atomic charges) at specific carbon atoms, and the equation predicts the inhibitory concentration (IC₅₀). nih.gov

Strategic Applications of 5 Bromo 1 Methyl 2,3 Dihydro 1h Isoindole As a Versatile Synthetic Building Block

Construction of Novel Complex Heterocyclic Systems

The bromo substituent at the 5-position of the isoindole ring is a key functional group for elaboration into more complex heterocyclic structures. This transformation is most commonly achieved through palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds. lmaleidykla.lt In this context, 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole can react with a wide range of aryl or heteroaryl boronic acids or their esters. This process allows for the direct attachment of various aromatic systems to the isoindole core, leading to the creation of biaryl and heteroaryl-substituted isoindolines. nih.gov Such reactions are often carried out in the presence of a palladium catalyst, like Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base such as potassium carbonate or cesium carbonate, sometimes with the aid of microwave irradiation to shorten reaction times. lmaleidykla.ltnih.gov The resulting arylated isoindolines are scaffolds for new classes of compounds with potential biological activities. nih.gov

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.org This reaction couples the 5-bromo-isoindole derivative with a diverse array of primary or secondary amines, including anilines and aliphatic amines. libretexts.orgnih.gov The development of specialized phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, has greatly expanded the scope of this transformation, allowing for the coupling of even challenging substrates under relatively mild conditions. wikipedia.orgnih.gov This methodology provides direct access to 5-amino-isoindole derivatives, which are prevalent motifs in pharmacologically active molecules.

These coupling strategies underscore the role of this compound as a foundational building block. The ability to introduce a wide variety of substituents at a specific position enables the systematic construction of libraries of complex heterocyclic compounds for screening in drug discovery and other fields. researchgate.netresearchgate.net

Table 1: Key Coupling Reactions for Heterocycle Synthesis

| Reaction Name | Bond Formed | Reactant Partner | Resulting Structure | Catalyst/Ligand System (Examples) |

| Suzuki-Miyaura Coupling | Carbon-Carbon | Aryl/Heteroaryl Boronic Acid | 5-Aryl/Heteroaryl-isoindoline | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Primary/Secondary Amine | 5-Amino-isoindoline | Pd(dba)₂ with phosphine ligands (e.g., XPhos, BrettPhos) |

Development of Advanced Materials with Tunable Electronic or Optical Properties

The isoindole framework is a component of various functional organic materials. The delocalized π-electron system of the isoindole ring can be systematically modified to tune the material's electronic and optical properties. acgpubs.org this compound is an ideal starting point for creating such advanced materials.

By employing C-C coupling reactions like the Suzuki-Miyaura coupling, various aromatic and heteroaromatic moieties can be attached at the 5-position. lmaleidykla.lt This process extends the π-conjugation of the molecular system. The nature of the attached group significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the HOMO-LUMO gap directly alters the material's absorption and emission spectra, leading to changes in color and fluorescence properties. acgpubs.org

This strategy is central to the development of:

Organic Light-Emitting Diodes (OLEDs): By tuning the emission wavelength, isoindole-based compounds can be designed as emitters for specific colors in OLED displays.

Organic Photovoltaics (OPVs): Derivatives of bromo-substituted indolines have been utilized as sensitizers in solar cells, where their ability to absorb light in the visible spectrum is crucial. lmaleidykla.lt

Nonlinear Optical (NLO) Materials: The extended π-systems of coupled isoindole derivatives can lead to large nonlinear optical responses, making them candidates for applications in telecommunications and optical data storage. acgpubs.org

Photochromic Materials: The introduction of specific functional groups can impart photochromic properties, allowing the material to change color reversibly upon exposure to light. lmaleidykla.lt

The versatility of this compound as a building block allows for the creation of a diverse library of derivatives, each with unique electronic and optical characteristics, facilitating the discovery of new high-performance organic materials.

Table 2: Influence of Substituents on Material Properties

| Coupling Partner (at 5-position) | Potential Property Change | Potential Application |

| Electron-donating group (e.g., Methoxy-phenyl) | Red-shift in absorption/emission (lower energy gap) | Red-emitting OLEDs, Near-IR absorbers |

| Electron-withdrawing group (e.g., Cyano-phenyl) | Blue-shift in absorption/emission (higher energy gap) | Blue-emitting OLEDs, Electron-transport materials |

| Extended aromatic system (e.g., Naphthyl, Anthracenyl) | Increased conjugation, enhanced charge carrier mobility | Organic field-effect transistors (OFETs) |

| Heteroaromatic ring (e.g., Thiophene, Pyridine) | Modified HOMO/LUMO levels, improved charge injection | Hole-transport materials, Solar cell sensitizers |

Applications in Agrochemical Formulations (e.g., Pesticides, Herbicides)

The isoindoline (B1297411) scaffold is a recognized privileged structure in medicinal and agrochemical chemistry, forming the core of numerous bioactive compounds. mdpi.com Several studies have demonstrated that derivatives of isoindoline and related heterocycles exhibit potent fungicidal and herbicidal activities. nih.govnih.gov The compound (1R)-5-Bromo-2,3-dihydro-1-methyl-1H-isoindole is explicitly mentioned as a useful intermediate in the agrochemical field. guidechem.com

The development of new pesticides and herbicides often relies on the principles of structure-activity relationship (SAR) studies. Researchers synthesize a series of related compounds by making small, systematic changes to a core structure and then test their biological activity. The 5-bromo position on the isoindole ring is an ideal attachment point for creating such a library of analogues.

For instance, research has shown that certain isoindoline-1,3-dione substituted compounds display significant herbicidal effects, acting as protox inhibitor herbicides. nih.gov Similarly, novel isoindoline-2-yl putrescines have been synthesized and shown to have remarkable in vivo efficacy against fungal pathogens like Botrytis cinerea. nih.gov

The role of this compound in this field is that of a key building block. Using the coupling reactions described previously (e.g., Suzuki, Buchwald-Hartwig), chemists can readily introduce a wide array of functional groups at the 5-position. This allows for the rapid generation of diverse molecules for screening, accelerating the discovery of new agrochemicals with improved potency, selectivity, and environmental profiles.

Table 3: Isoindoline Scaffold in Agrochemical Research

| Agrochemical Type | Example of Bioactive Scaffold | Role of this compound |

| Herbicides | Isoindoline-1,3-dione substituted benzoxazinones nih.gov | Intermediate for creating new analogues to optimize weed control and crop safety. nih.gov |

| Fungicides | Isoindoline-2-yl putrescines nih.gov | Starting material to synthesize derivatives for SAR studies to enhance antifungal potency. nih.gov |

| Insecticides | General isoindoline-based compounds mdpi.com | Versatile building block to explore new chemical space for insecticidal activity. |

Emerging Challenges and Future Research Trajectories in 5 Bromo 1 Methyl 2,3 Dihydro 1h Isoindole Chemistry

Innovation in Green Chemistry Approaches for Sustainable Synthesis

A primary challenge in heterocyclic chemistry is the development of environmentally benign and efficient synthetic protocols. Traditional methods for synthesizing isoindole and its derivatives can suffer from harsh reaction conditions, the use of hazardous reagents, and poor atom economy. rug.nl For 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole, the current synthetic routes are not extensively documented in publicly accessible literature, presenting an opportunity for pioneering research in sustainable synthesis.

Future research must focus on developing novel, green synthetic pathways. Drawing inspiration from advancements in related fields, strategies could include:

Catalytic C-H Activation: Palladium-catalyzed C-H activation has been used to create substituted isoindoles from simpler precursors, offering a more direct and less wasteful approach. organic-chemistry.org

Multicomponent Reactions (MCRs): Innovative MCRs, such as those used to assemble the indole (B1671886) core from simple starting materials without metal catalysts, could be adapted for the isoindole skeleton, significantly improving efficiency and reducing waste. rug.nl

Flow Chemistry and Ultrasonic Reactions: The use of flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability. Similarly, ultrasound-assisted synthesis is an established green technique that can accelerate reactions and increase yields. researchgate.net

Benign Brominating Agents: A key step is the introduction of the bromine atom at the 5-position. Future work should explore the use of cleaner bromination technologies to replace harsher, traditional methods, thereby reducing environmental pollution. google.com

A patent for a green synthesis of 5-bromoindole (B119039) highlights process goals such as mild reaction conditions and reduced environmental impact, which are directly transferable objectives for the synthesis of its isoindole analogue. google.com

Discovery and Elucidation of Undiscovered Biological Activities and Therapeutic Niches

The isoindole and isoindolinone frameworks are known pharmacophores, exhibiting a wide array of biological effects including anticancer, anti-inflammatory, antimicrobial, and neuro-modulatory activities. mdpi.comwisdomlib.orgmdpi.com For instance, derivatives have shown potent inhibitory effects against enzymes like cyclooxygenase (COX) and topoisomerase, and have been developed as modulators of GABA-A receptors for treating epilepsy. mdpi.comresearchgate.netacs.org However, the specific biological activity profile of this compound remains largely uncharted territory. The presence of the bromo-substituent is particularly noteworthy, as halogenation is a known strategy for enhancing the biological potency of drug candidates. researchgate.net

The key challenge is to conduct broad-based biological screening to identify its therapeutic potential. Future research should systematically evaluate the compound against a diverse panel of biological targets:

Anticancer Activity: Given that many isoindole derivatives show cytotoxicity, this compound should be tested against various cancer cell lines, such as adenocarcinoma (A549-Luc), human colon cancer (HCT-116), and leukemia (HL-60) cells, where related structures have shown activity. researchgate.netnih.gov

Enzyme Inhibition: Its potential as an inhibitor for key enzymes like tyrosine kinases, COX-1/COX-2, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) should be investigated. mdpi.comnih.govnih.gov

Receptor Modulation: Screening against central nervous system (CNS) targets, particularly GABA-A and neurokinin-1 (hNK1) receptors, could reveal novel therapeutic applications in neurology. acs.orgresearchgate.net

Antimicrobial Properties: The compound should be evaluated for activity against a range of bacterial and fungal pathogens, a known activity for this class of heterocycles. wisdomlib.orgresearchgate.net

Deeper Mechanistic Understanding of Chemical Transformations and Biological Interactions

A significant hurdle in the advancement of this compound chemistry is the lack of detailed mechanistic insight into both its formation and its potential interactions with biological systems. Understanding the precise reaction pathways in its synthesis is crucial for optimizing yield and purity, while elucidating its mechanism of action at a molecular level is fundamental for rational drug design.

Future research must employ a combination of experimental and computational techniques to bridge this knowledge gap:

Mechanistic Studies of Synthesis: For any newly developed green synthetic routes, detailed studies involving the isolation of intermediates, kinetic analysis, and isotopic labeling are needed. These experimental approaches, supported by Density Functional Theory (DFT) calculations, can clarify reaction mechanisms, such as the 1,3-dipolar cycloadditions or metal-catalyzed cyclizations that are common for this scaffold. researchgate.netbeilstein-journals.org